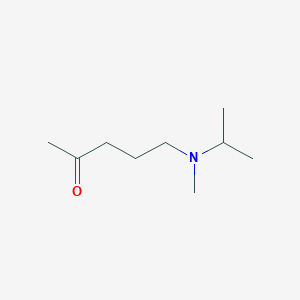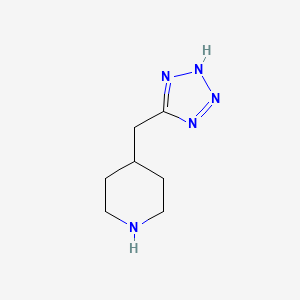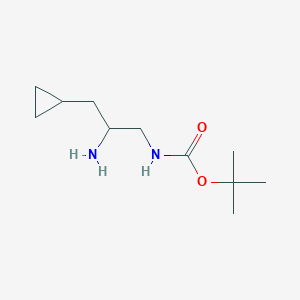![molecular formula C8H7ClN2O B13585526 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
7-Chloro-4-methoxypyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-methoxypyrazolo[1,5-a]pyridine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 7th position and a methoxy group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-nitropyridine with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazolo[1,5-a]pyridines with various functional groups.
- Oxidized derivatives such as aldehydes or carboxylic acids.
- Reduced forms of the pyrazolo[1,5-a]pyridine core.
Applications De Recherche Scientifique
Chemistry: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the materials science field, this compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
7-Chloro-4-methylpyrazolo[1,5-a]pyridine: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxypyrazolo[1,5-a]pyridine: Lacks the chlorine atom at the 7th position.
7-Chloropyrazolo[1,5-a]pyridine: Lacks the methoxy group at the 4th position.
Uniqueness: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
7-chloro-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10-11/h2-5H,1H3 |
Clé InChI |
OEZNUMFWXXCEAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(N2C1=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)





